Selective Cytotoxicity Against DU145 Prostate Cancer Cells
In preliminary cytotoxic screening, 1-(2-bromobenzoyl)piperazine exhibited strong and selective inhibitory activity against DU145 human prostate cancer cells [1]. The selectivity claim is based on differential activity observed across multiple cell lines in the same study, though full quantitative IC₅₀ values for comparator cell lines are not reported in the publicly accessible abstract. This represents a selective rather than broadly cytotoxic profile, which is relevant for lead optimization programs seeking tumor-type specificity.
| Evidence Dimension | Cytotoxic activity against human cancer cell lines |
|---|---|
| Target Compound Data | Strong and selective inhibitory activity against DU145 cells |
| Comparator Or Baseline | Selectivity inferred vs. other cancer cell lines tested (cell line identities not specified in accessible abstract) |
| Quantified Difference | Not quantifiable from available abstract data |
| Conditions | Preliminary cytotoxic assay; specific assay type not specified in abstract |
Why This Matters
Selective DU145 inhibition indicates potential utility as a prostate cancer-focused chemical probe or lead scaffold, differentiating it from non-selective cytotoxic piperazine derivatives.
- [1] Xu F. Single-crystal X-ray structural analysis and preliminary cytotoxic assay of 1-(2-bromobenzoyl)piperazine against DU145 cells. Semantic Scholar, 2014. View Source
